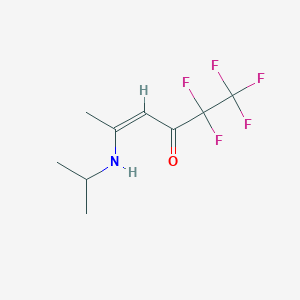

2-(Trifluoromethyl)-1,3-bis(dimethylamino)trimethinium hexafluorophosphate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(Trifluoromethyl)-1,3-bis(dimethylamino)trimethinium hexafluorophosphate is a chemical compound that has been used as an efficient reagent for the formation of trifluoromethyl-substituted azaheterocycles .

Synthesis Analysis

The compound has been used as a precursor for the synthesis of trifluoromethyl-substituted azaheterocycles . The current state of the art is presented by the most important recent examples .Chemical Reactions Analysis

This compound has been used as an efficient reagent for the formation of trifluoromethyl-substituted azaheterocycles .科学的研究の応用

Synthesis and Chemical Properties

- The preparation of 2-Chloro-1, 3-bis(dimethylamino)trimethinium hexafluorophosphate involves key components like chloroacetyl chloride, dimethylformamide, and hexafluorophosphoric acid. This process contributes to the study of vinamidinium salts and heterocyclic compounds (Davies, Marcoux, & Taylor, 2003).

- The synthesis of 1,3-bis(dimethylamino)trimethinium hexafluorophosphate is achieved through formylation of ethyl vinyl ether, followed by successive treatment with dimethylamine and hexafluorophosphoric acid (Arnold, Dvořák, & Havranek, 1996).

Reactions and Derivatives

- A study on the reaction of 1,3-bis(dimethylamino)trimethinium perchlorate with prop-2-ynals shows the formation of 1-substituted 2,4,6-triformylbenzenes, highlighting the reactivity of similar trimethinium compounds (Suchý, Dvořák, & Havelková, 1999).

- The efficient synthesis of novel zwitterionic pyridinium-cyanopropenides using various 2-substituted 1,3-bis(dimethylamino)-trimethinium salts demonstrates the compound's utility in creating new zwitterionic derivatives (Samani & Mehranpour, 2022).

Molecular Structures and Analysis

- The investigation into the molecular structures of derivatives like trimethylsilyl esters and hexaalkylguanidinium salts of 2-(dialkylamino)-1,3-dimethylimidazolinium trimethyldifluorosiliconates reveals insights into the structure and bonding of related chemical entities (Cavell, Leary, & Tomlinson, 1972; Kolomeitsev et al., 2002).

Additional Insights

- The synthesis and characterization of new benzimidazole derivatives using 2-substituted 1,3-bis(dimethylamino)-trimethinium salts showcases the compound's role in developing benzimidazole derivatives (Mehranpour & Zahiri, 2014).

将来の方向性

Trifluoromethyl-substituted azaheterocycles have shown a wide bioactivity spectrum and have been investigated by a number of scientific groups of pharmaceutical and agrochemical companies . They have shown antiviral, antidiabetic, and anti-inflammatory activities among the compounds having a trifluoromethyl-substituted azaheterocyclic fragment . Such molecules are also used for treating diseases associated with orexin receptor type 1 .

作用機序

Target of Action

The primary target of 2-(Trifluoromethyl)-1,3-bis(dimethylamino)trimethinium hexafluorophosphate is the formation of trifluoromethyl-substituted azaheterocycles . These azaheterocycles have shown a wide bioactivity spectrum and have been investigated by numerous scientific groups of pharmaceutical and agrochemical companies .

Mode of Action

The compound acts as an efficient precursor for the synthesis of trifluoromethyl-substituted azaheterocycles . It is used in [3+2], [3+3], and [3+2+1] heterocyclizations, leading to the formation of β-trifluoromethyl-substituted pyrazoles, pyridines, and pyrimidines and their heteroannulated analogs .

Result of Action

The result of the compound’s action is the efficient formation of trifluoromethyl-substituted azaheterocycles . These azaheterocycles have shown antiviral, antidiabetic, and anti-inflammatory activities . They are also used for treating diseases associated with the orexin receptor type 1 .

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-(Trifluoromethyl)-1,3-bis(dimethylamino)trimethinium hexafluorophosphate involves the reaction of trimethylamine with trifluoroacetaldehyde to form 2-(Trifluoromethyl)-1,3-bis(dimethylamino)propan-1-ol. This intermediate is then reacted with hexafluorophosphoric acid to yield the final product.", "Starting Materials": [ "Trimethylamine", "Trifluoroacetaldehyde", "Hexafluorophosphoric acid" ], "Reaction": [ "Step 1: Trimethylamine is reacted with trifluoroacetaldehyde in the presence of a suitable solvent and a catalyst to form 2-(Trifluoromethyl)-1,3-bis(dimethylamino)propan-1-ol.", "Step 2: The intermediate product from step 1 is then reacted with hexafluorophosphoric acid in the presence of a suitable solvent to yield 2-(Trifluoromethyl)-1,3-bis(dimethylamino)trimethinium hexafluorophosphate." ] } | |

CAS番号 |

292067-84-6 |

製品名 |

2-(Trifluoromethyl)-1,3-bis(dimethylamino)trimethinium hexafluorophosphate |

分子式 |

C8H14F9N2P |

分子量 |

340.17 g/mol |

IUPAC名 |

[(Z)-3-(dimethylamino)-2-(trifluoromethyl)prop-2-enylidene]-dimethylazanium;hexafluorophosphate |

InChI |

InChI=1S/C8H14F3N2.F6P/c1-12(2)5-7(6-13(3)4)8(9,10)11;1-7(2,3,4,5)6/h5-6H,1-4H3;/q+1;-1 |

InChIキー |

GMWIFDFSXGELQO-UHFFFAOYSA-N |

異性体SMILES |

CN(C)/C=C(/C=[N+](C)C)\C(F)(F)F.F[P-](F)(F)(F)(F)F |

SMILES |

CN(C)C=C(C=[N+](C)C)C(F)(F)F.F[P-](F)(F)(F)(F)F |

正規SMILES |

CN(C)C=C(C=[N+](C)C)C(F)(F)F.F[P-](F)(F)(F)(F)F |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-methoxybenzo[d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B3121658.png)